molecular formula C18H18N4O2 B2592262 1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(m-tolyl)urea CAS No. 1021112-56-0

1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(m-tolyl)urea

Cat. No.: B2592262
CAS No.: 1021112-56-0
M. Wt: 322.368
InChI Key: JFMWAZWLMKYDMV-UHFFFAOYSA-N
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Description

1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(m-tolyl)urea is a useful research compound. Its molecular formula is C18H18N4O2 and its molecular weight is 322.368. The purity is usually 95%.
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Scientific Research Applications

Molecular Stability and Dimerization

Research on compounds with similar structural features to the specified urea derivative, such as 2-ureido-4[1H]-pyrimidinones, highlights the significance of hydrogen bonding in molecular stability and dimerization. These compounds are known to dimerize via strong quadruple hydrogen bond arrays, demonstrating the potential for the use of similar structures in designing molecular recognition systems, self-assembling materials, and nanotechnology applications (Söntjens et al., 2000).

Heterocyclic Ureas in Drug Design

Heterocyclic ureas, including pyrido[1,2-a]pyrimidin-3-yl derivatives, are explored for their potential in drug design due to their ability to interact with various biological targets. The modular nature of these compounds allows for the creation of diverse libraries with potential therapeutic applications, ranging from anticancer to antibacterial agents (Romeo et al., 2018).

Catalytic Applications

Compounds structurally related to the specified urea derivative have been utilized in catalysis, demonstrating the versatility of urea-based molecules in promoting chemical transformations. For instance, urea-based ionic liquid-stabilized magnetic nanoparticles have been synthesized and applied as efficient catalysts for the synthesis of organic compounds, indicating potential applications in green chemistry and catalytic processes (Zolfigol et al., 2016).

Environmental Applications

The degradation of structurally similar sulfonylurea herbicides in soil has been studied to understand the environmental fate of such compounds. These studies provide insight into the biodegradation pathways and environmental impact of urea-based herbicides, relevant for designing environmentally benign agricultural chemicals (Morrica et al., 2001).

Properties

IUPAC Name

1-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-11-6-4-8-14(10-11)20-18(24)21-15-13(3)19-16-12(2)7-5-9-22(16)17(15)23/h4-10H,1-3H3,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMWAZWLMKYDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=C(N=C3C(=CC=CN3C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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